N,N-Dioctylpyridine-3-carboxamide
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Overview
Description
N,N-Dioctylpyridine-3-carboxamide: is an organic compound belonging to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and two octyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with dioctylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion to the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N,N-Dioctylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N,N-Dioctylpyridine-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dioctylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Dioctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N,N-Dioctylpyridine-2-carboxamide
- N,N-Dioctylpyridine-4-carboxamide
- N,N-Dioctylpyridine-3,5-dicarboxamide
Comparison: N,N-Dioctylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards metal ions and biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
84678-87-5 |
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Molecular Formula |
C22H38N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N,N-dioctylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H38N2O/c1-3-5-7-9-11-13-18-24(19-14-12-10-8-6-4-2)22(25)21-16-15-17-23-20-21/h15-17,20H,3-14,18-19H2,1-2H3 |
InChI Key |
HLPPVGDNEIRCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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